

A Comparative Guide to the Functional Differences Between ACO1 and ACO2

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Compound of Interest		
Compound Name:	ACO1	
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Aconitase 1 (**ACO1**) and Aconitase 2 (ACO2) are two highly homologous, yet functionally distinct, isoforms of the enzyme aconitate hydratase. While both catalyze the isomerization of citrate to isocitrate, their different subcellular localizations and unique biological roles have significant implications for cellular metabolism, iron homeostasis, and disease pathogenesis. This guide provides a comprehensive comparison of **ACO1** and ACO2, supported by experimental data and detailed methodologies, to aid researchers in their study of these critical enzymes.

Key Functional Distinctions

ACO1, also known as Iron Regulatory Protein 1 (IRP1), is a bifunctional protein residing in the cytosol.[1][2] It functions as a conventional aconitase under iron-replete conditions, but switches to an RNA-binding protein in iron-depleted states to regulate the translation of proteins involved in iron metabolism.[1][2] In contrast, ACO2 is exclusively a mitochondrial enzyme and a key component of the Krebs cycle, dedicated to the conversion of citrate to isocitrate to fuel cellular respiration.[3][4]

The differential roles of these isoforms are underscored by their involvement in various pathological conditions. Dysregulation of **ACO1** is linked to disorders of iron metabolism, while mutations in ACO2 are associated with severe neurological disorders, including infantile cerebellar-retinal degeneration.[3]





Quantitative Data Comparison

The following table summarizes the key quantitative differences between human **ACO1** and ACO2. It is important to note that while extensive research has been conducted, specific kinetic parameters for the aconitase activity of human **ACO1** with citrate are not readily available in the published literature. The values presented here for human ACO2 are from recent studies, and for comparison, kinetic data for maize cytosolic aconitase are included to provide an estimate for **ACO1**'s enzymatic properties.



Feature	ACO1 (Cytosolic Aconitase / IRP1)	ACO2 (Mitochondrial Aconitase)	Reference
Subcellular Localization	Cytosol	Mitochondria	[1]
Molecular Weight (Human)	~98 kDa	~85 kDa	[5]
Enzyme Kinetics (Human)			
Km for Citrate	Not available in literature. (Maize cytosolic aconitase: 9.5 mM)	1.3 ± 0.3 mM	[1]
Vmax for Citrate	Not available in literature.	22 ± 2 U/mg	[1]
Km for Isocitrate	Not available in literature. (Maize cytosolic aconitase: 1.7 mM)	0.5 ± 0.1 mM	[1]
Km for cis-aconitate	Not available in literature.	0.08 ± 0.01 mM	[1]
Dual Functionality	Yes (Aconitase and RNA-binding protein)	No (Exclusively an enzyme)	[1][2]
Primary Metabolic Role	Iron homeostasis regulation, cytosolic citrate metabolism	Krebs cycle	[1]

Signaling Pathways and Functional Interplay

The distinct roles of **ACO1** and ACO2 are rooted in their participation in separate but interconnected cellular pathways. ACO2 is a central enzyme in the mitochondrial Krebs cycle,

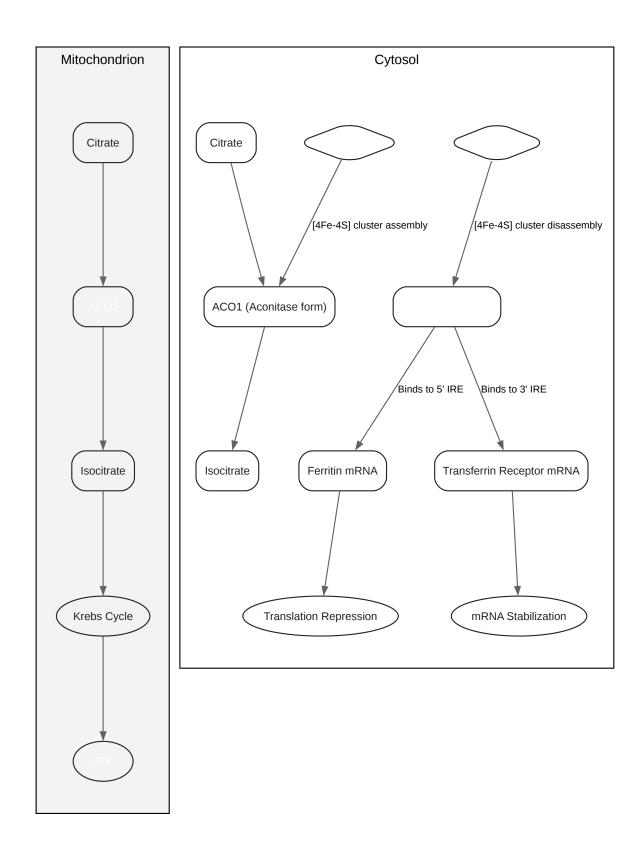




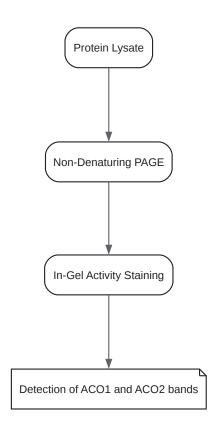


directly contributing to ATP production. **ACO1**'s function is dictated by cellular iron levels, acting as a critical sensor and regulator of iron homeostasis.

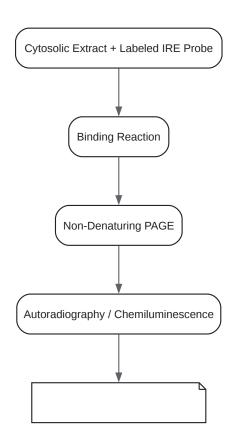












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